Methyl 1-((4-(tert-butyl)phenoxy)methyl)-1H-pyrazole-3-carboxylate Methyl 1-((4-(tert-butyl)phenoxy)methyl)-1H-pyrazole-3-carboxylate
Brand Name: Vulcanchem
CAS No.: 1003988-79-1
VCID: VC4189531
InChI: InChI=1S/C16H20N2O3/c1-16(2,3)12-5-7-13(8-6-12)21-11-18-10-9-14(17-18)15(19)20-4/h5-10H,11H2,1-4H3
SMILES: CC(C)(C)C1=CC=C(C=C1)OCN2C=CC(=N2)C(=O)OC
Molecular Formula: C16H20N2O3
Molecular Weight: 288.347

Methyl 1-((4-(tert-butyl)phenoxy)methyl)-1H-pyrazole-3-carboxylate

CAS No.: 1003988-79-1

Cat. No.: VC4189531

Molecular Formula: C16H20N2O3

Molecular Weight: 288.347

* For research use only. Not for human or veterinary use.

Methyl 1-((4-(tert-butyl)phenoxy)methyl)-1H-pyrazole-3-carboxylate - 1003988-79-1

Specification

CAS No. 1003988-79-1
Molecular Formula C16H20N2O3
Molecular Weight 288.347
IUPAC Name methyl 1-[(4-tert-butylphenoxy)methyl]pyrazole-3-carboxylate
Standard InChI InChI=1S/C16H20N2O3/c1-16(2,3)12-5-7-13(8-6-12)21-11-18-10-9-14(17-18)15(19)20-4/h5-10H,11H2,1-4H3
Standard InChI Key JTTXUMYQYUQSIW-UHFFFAOYSA-N
SMILES CC(C)(C)C1=CC=C(C=C1)OCN2C=CC(=N2)C(=O)OC

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s structure comprises a pyrazole core (C3_3H3_3N2_2) substituted at the 1-position with a (4-tert-butylphenoxy)methyl group and at the 3-position with a methyl carboxylate (Fig. 1). The tert-butyl group enhances lipophilicity, while the carboxylate ester introduces polarity, balancing solubility and membrane permeability.

Molecular Formula: C16_{16}H20_{20}N2_2O3_3
Molecular Weight: 288.347 g/mol
IUPAC Name: methyl 1-[(4-tert-butylphenoxy)methyl]pyrazole-3-carboxylate
SMILES: CC(C)(C)C1=CC=C(C=C1)OCN2C=CC(=N2)C(=O)OC

Table 1: Key Physicochemical Properties

PropertyValueSource
Melting PointNot reported
LogP (Partition Coefficient)3.2 (predicted)
Hydrogen Bond Donors0
Hydrogen Bond Acceptors4

Synthesis and Optimization

Multi-Step Organic Synthesis

The compound is typically synthesized via a three-step protocol:

  • Formation of Phenoxy Methyl Intermediate:

    • 4-tert-Butylphenol reacts with chloromethyl pyrazole in the presence of K2_2CO3_3 to yield 1-((4-tert-butylphenoxy)methyl)-1H-pyrazole .

  • Esterification:

    • The pyrazole intermediate undergoes carboxylation using methyl chloroformate under basic conditions (e.g., Et3_3N) .

  • Purification:

    • Column chromatography (silica gel, petroleum ether/EtOAc) achieves >95% purity .

Alternative Routes

  • Ultrasound-Assisted Synthesis: InCl3_3-catalyzed reactions under ultrasound irradiation (40°C, 20 min) improve yields to 85% for analogous pyrazole carboxylates .

  • Radical Cyclization: Di-tert-butyl peroxide (DTBP) as a methyl source in oxidative cyclization reactions offers scalability (up to 2 mmol) .

Table 2: Comparative Synthesis Methods

MethodConditionsYield
Conventional AlkylationK2_2CO3_3, DMF, 80°C70%
Ultrasound-AssistedInCl3_3, 50% EtOH, 40°C85%
Radical CyclizationDTBP, DCE, 130°C76%

Biological Activity and Mechanisms

Structure-Activity Relationships (SAR)

  • tert-Butyl Group: Critical for lipid membrane penetration; replacing it with smaller alkyl chains reduces potency by 40% .

  • Carboxylate Ester: Hydrolysis to the free acid (e.g., 1-((4-tert-butylphenoxy)methyl)-1H-pyrazole-3-carboxylic acid) enhances binding to enzymatic active sites .

Applications in Drug Discovery and Agriculture

Medicinal Chemistry

  • Lead Compound: Serves as a precursor for kinase inhibitors (e.g., JAK2/STAT3 pathway) .

  • Prodrug Design: Ester hydrolysis in vivo releases the active carboxylic acid, improving bioavailability .

Agrochemical Development

  • Herbicide Adjuvant: Synergizes with glyphosate to reduce application rates by 30%.

  • Fungicidal Activity: EC50_{50} = 12 µM against Botrytis cinerea .

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